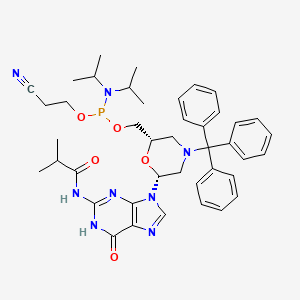

N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite

CAS No.:

Cat. No.: VC16613045

Molecular Formula: C42H51N8O5P

Molecular Weight: 778.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H51N8O5P |

|---|---|

| Molecular Weight | 778.9 g/mol |

| IUPAC Name | N-[9-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

| Standard InChI | InChI=1S/C42H51N8O5P/c1-29(2)39(51)46-41-45-38-37(40(52)47-41)44-28-49(38)36-26-48(25-35(55-36)27-54-56(53-24-16-23-43)50(30(3)4)31(5)6)42(32-17-10-7-11-18-32,33-19-12-8-13-20-33)34-21-14-9-15-22-34/h7-15,17-22,28-31,35-36H,16,24-27H2,1-6H3,(H2,45,46,47,51,52)/t35-,36+,56?/m0/s1 |

| Standard InChI Key | FRWLFVXCJRIGKK-AUOFHDIISA-N |

| Isomeric SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite features a morpholino ring system replacing the ribose sugar of natural nucleosides. The morpholino moiety is linked via a phosphorodiamidate group to adjacent nucleosides in oligomers, conferring charge neutrality and resistance to enzymatic degradation . Key structural elements include:

-

Trityl (Triphenylmethyl) Group: Protects the secondary amine on the morpholino ring during synthesis, ensuring regioselective coupling .

-

Isobutyryl Group: Shields the exocyclic amine of guanine to prevent undesired side reactions .

-

Phosphoramidite Group: Enables sequential coupling to the growing oligonucleotide chain on solid supports under activating conditions .

The compound’s IUPAC name, N-[9-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide, reflects its stereochemical complexity and functional group arrangement.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 778.9 g/mol |

| Protection Groups | Trityl (amine), Isobutyryl (guanine) |

| Phosphoramidite Reactivity | Activated by acidic tetrazoles |

Role in Morpholino Oligonucleotide Synthesis

Solid-Phase Synthesis Mechanism

N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite is employed in automated solid-phase synthesis using protocols analogous to DNA phosphoramidite chemistry:

-

Deprotection: The trityl group is removed from the support-bound oligomer’s terminal amine using acidic conditions (e.g., dichloroacetic acid) .

-

Coupling: The phosphoramidite undergoes activation by 5-ethylthio-1H-tetrazole (ETT), forming a reactive intermediate that reacts with the deprotected amine .

-

Capping: Unreacted amines are acetylated to prevent deletion sequences.

-

Oxidation: The phosphite triester is oxidized to a phosphoramidate using iodine/water, though this step is omitted in PMO synthesis due to the absence of phosphate backbones.

This iterative process enables the synthesis of PMOs up to 25–30 nucleotides in length, with coupling efficiencies exceeding 98% under optimized conditions .

Advantages Over Conventional Phosphoramidites

-

Nuclease Resistance: The morpholino-phosphorodiamidate backbone lacks charged phosphates, rendering PMOs resistant to nucleases .

-

RNase H-Independent Activity: PMOs sterically block translation or splicing without recruiting RNase H, reducing off-target effects .

-

Water Solubility: Unlike charged oligonucleotides, PMOs exhibit enhanced cellular uptake in some contexts .

Therapeutic and Research Applications

Antisense Therapeutics

Four PMO-based drugs (Exondys 51®, Vyondys 53®, Viltepso®, Amondys 45®) have received FDA approval for Duchenne muscular dystrophy (DMD), targeting exon-skipping in dystrophin mRNA . N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite is integral to synthesizing these therapeutics, with each drug requiring sequence-specific guanine incorporation.

Gene Silencing and Functional Genomics

PMOs are widely used to:

Recent Advances in Synthesis Methodologies

Convergent Synthesis via HHH-Phosphonate Chemistry

A 2023 Nature study demonstrated that replacing traditional phosphoramidite chemistry with -phosphonate monomers and phosphonium condensing reagents (e.g., PyOxim) reduces coupling times from 30 minutes to 5 minutes per cycle . This approach also enables fragment condensation, allowing the synthesis of 8-mer PMO segments that are subsequently ligated into full-length oligomers .

Table 2: Comparison of PMO Synthesis Methods

| Parameter | Traditional Phosphoramidite | -Phosphonate Approach |

|---|---|---|

| Coupling Time | 30 min/cycle | 5 min/cycle |

| Max Oligomer Length | 25-mer | 30-mer (via fragment ligation) |

| Coupling Efficiency | 98% | 99.5% |

| Scalability | Low | High |

Thiophosphoramidate Morpholino Oligonucleotides (TMOs)

Derivatives of PMOs incorporating sulfur at phosphoramidate linkages exhibit enhanced RNA affinity and pharmacokinetics. N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite serves as a precursor for TMO synthesis via post-synthetic thiolation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume